2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a sesquiterpenoid.
Scientific Research Applications
1. Synthesis and Chemical Properties
- 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione has been studied in the context of cycloaddition and cyclocondensation reactions. For instance, its derivatives have been synthesized through various chemical reactions, demonstrating its versatility in organic synthesis (Sokolov & Aksinenko, 2014).
2. Antimicrobial Activity
- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
3. Structural and Tautomeric Studies
- Research has also focused on the structural aspects and tautomeric behavior of this compound's derivatives. These studies provide valuable insights into its chemical properties and potential applications in material science and molecular design (Sigalov et al., 2011).
4. Electrophilic Iodination
- The compound has been employed as an agent in electrophilic iodination, demonstrating its utility in selective synthesis processes, particularly in the modification of organic molecules (Martinez-Erro et al., 2017).
5. Synthesis of Novel Derivatives
- Researchers have explored the synthesis of novel derivatives of this compound, which could have implications in various fields like medicinal chemistry and material science (Li et al., 2011).
Properties
Molecular Formula |
C22H27NO4 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H27NO4/c1-21(2)8-14(24)19(15(25)9-21)18(13-6-5-7-23-12-13)20-16(26)10-22(3,4)11-17(20)27/h5-7,12,18-20H,8-11H2,1-4H3 |
InChI Key |
ZPDTUZGUAQLSTI-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CN=CC=C3)C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CN=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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